Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Catalog No.
S943938
CAS No.
211122-38-2
M.F
C8H8FNO2
M. Wt
169.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Researchers struggling with low-yielding SNAr reactions using chloropyridine building blocks can now access a more reactive alternative. This fluorinated ester delivers consistent performance with mild conditions and predictable chemoselectivity. - Superior C6 electrophilicity enables rapid amine coupling at room temperature. - C3 methyl ester remains stable during SNAr, then hydrolyzes selectively for acid functionality. - High solubility in standard organic solvents streamlines parallel synthesis.

CAS Number

211122-38-2

Product Name

Methyl 6-fluoro-5-methylpyridine-3-carboxylate

IUPAC Name

methyl 6-fluoro-5-methylpyridine-3-carboxylate

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

InChI

InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3

InChI Key

ALCBYUWDBOVTGN-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1F)C(=O)OC

Canonical SMILES

CC1=CC(=CN=C1F)C(=O)OC

Synonyms

Methyl 6-fluoro-5-methylnicotinate, 6-Fluoro-5-methylpyridine-3-carboxylic acid methyl ester, Methyl 6-fluoro-5-methylpyridine-3-carboxylate, 6-Fluoro-5-methylnicotinic acid methyl ester

Purity

≥98%

Package Size

1 g, 5 g

Methyl 6-fluoro-5-methylpyridine-3-carboxylate (CAS 211122-38-2) is a highly functionalized fluorinated pyridine building block utilized extensively in medicinal chemistry and agrochemical synthesis. As a stable, easily handled solid, it provides a versatile scaffold featuring a highly electrophilic C6 position and an easily derivatized C3 methyl ester. Procurement of this specific scaffold is driven by its strong reactivity profile in nucleophilic aromatic substitution (SNAr) and its broad solubility in standard organic solvents, making it a critical precursor for synthesizing complex biaryl or heteroaryl systems where milder reaction conditions and high-purity profiles are required compared to unfluorinated analogs [1].

Procurement Fit

Research Use
Medicinal and agrochemical synthetic intermediate
Physical Form
Solid for accurate weighing in automated synthesis
Ester Function
Protected acid and derivatization handle for multi-step routes

Substituting this compound with its chlorinated analog (methyl 6-chloro-5-methylnicotinate) or the free acid form (6-fluoro-5-methylnicotinic acid) fundamentally alters synthetic workflows and process yields. Chloropyridines exhibit significantly lower reactivity in SNAr reactions, often requiring elevated temperatures, extended reaction times, or transition-metal catalysis, which can lead to degradation and lower overall yields. Conversely, utilizing the free acid necessitates stoichiometric coupling reagents or harsh activation steps (e.g., thionyl chloride), increasing process mass intensity and complicating purification. The methyl ester of the 6-fluoro analog effectively balances high C6-reactivity with C3-stability, ensuring predictable, high-yielding functionalization without the need for aggressive conditions [1].

Substitution Risk

Lipophilicity profile differs from non-fluorinated and acid analogs; may shift membrane permeability and chromatographic behavior.

Solid-phase thermal properties differ; dissolution and handling protocols may require adjustment.

Methyl ester protection vs. free acid pathways; downstream activation conditions may not transfer directly.

Accelerated SNAr Kinetics via C6-Fluorination

In comparative synthetic evaluations of 2-halopyridines, fluorinated analogs consistently demonstrate a 50- to 100-fold increase in reaction rates during nucleophilic aromatic substitution (SNAr) with amine nucleophiles compared to their chlorinated counterparts. For Methyl 6-fluoro-5-methylpyridine-3-carboxylate, the highly electronegative fluorine atom strongly stabilizes the Meisenheimer complex transition state, enabling complete conversion at room temperature or mild heating (e.g., 40-60 °C). In contrast, the 6-chloro analog typically requires temperatures exceeding 100 °C or the addition of palladium catalysts to achieve comparable conversions, increasing the risk of thermal degradation and impurity formation [1].

Evidence DimensionSNAr Reaction Temperature & Rate
Target Compound DataComplete conversion at 40-60 °C (mild conditions)
Comparator Or BaselineMethyl 6-chloro-5-methylnicotinate (requires >100 °C or Pd-catalysis)
Quantified Difference~50-100x faster reaction rate; 40-60 °C reduction in required operating temperature
ConditionsSubstitution with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO)

Procurement of the 6-fluoro analog eliminates the need for expensive transition-metal catalysts and harsh heating, directly lowering process costs and improving impurity profiles.

Lipophilicity Comparison
Head-to-head
XLogP3 1.5
vs. 1.18 (non-fluorinated) and 1.23 (acid)
Observed lipophilicity increase may support membrane permeability evaluation.
Computed values; context-dependent interpretation.

High Solubility and Direct Amidation Efficiency

The methyl ester format of 6-fluoro-5-methylpyridine-3-carboxylate offers significant operational advantages over the corresponding free acid (6-fluoro-5-methylnicotinic acid). The free acid exhibits poor solubility in standard non-polar and weakly polar organic solvents and requires expensive coupling reagents (e.g., HATU, EDC) for amide bond formation. The methyl ester, however, is highly soluble in solvents like dichloromethane and ethyl acetate, and can undergo direct, high-yielding amidation with aliphatic amines or clean saponification (typically >95% yield) under mild basic conditions. This eliminates the need for coupling reagents, reducing the process mass intensity (PMI) by up to 30-40% in early-stage synthesis [1].

Evidence DimensionProcess Mass Intensity (PMI) and Coupling Reagent Dependency
Target Compound DataDirect amidation/saponification (>95% yield) without coupling reagents
Comparator Or Baseline6-Fluoro-5-methylnicotinic acid (requires stoichiometric HATU/EDC)
Quantified Difference30-40% reduction in PMI; elimination of coupling reagent costs
ConditionsAmide bond formation in standard organic solvents

Selecting the methyl ester streamlines synthetic workflows by avoiding poor solubility issues and the high cost of peptide coupling reagents.

Physical State & Melting
Reported
Solid
Target: no mp reported; Comparator: solid, mp 46–48 °C
Thermal behavior difference may affect dissolution and handling.
Data to verify; supplier-provided physical form.

Accelerated Saponification Kinetics of the Methyl Ester

When selecting an ester protecting group for nicotinic acid derivatives, the methyl ester provides a measurable kinetic advantage over the ethyl ester (ethyl 6-fluoro-5-methylpyridine-3-carboxylate). Due to reduced steric hindrance and the superior leaving group ability of the methoxide ion compared to ethoxide, methyl esters typically undergo base-catalyzed saponification (e.g., using LiOH or NaOH in THF/water) 1.5 to 2 times faster than their ethyl counterparts. This rapid deprotection ensures shorter cycle times in multi-step syntheses and minimizes the exposure of the sensitive 6-fluoro group to prolonged alkaline conditions, which could otherwise lead to undesired side reactions such as hydroxide-mediated SNAr [1].

Evidence DimensionBase-catalyzed saponification rate
Target Compound DataRapid cleavage (1.5-2x faster) minimizing side reactions
Comparator Or BaselineEthyl 6-fluoro-5-methylpyridine-3-carboxylate
Quantified Difference50-100% increase in deprotection rate
ConditionsLiOH/NaOH in THF/Water at ambient temperature

The faster cleavage of the methyl ester reduces batch processing times and protects the integrity of the reactive 6-fluoro position during deprotection steps.

Ester Derivatization Potential
Class-level
Methyl ester handle
Hydrolysis, reduction, amidation; acid requires activation
Ester protection supports multi-step synthesis with flexibility.
Class-level inference; reactivity may vary by substrate.

High-Throughput Medicinal Chemistry Library Synthesis

The excellent solubility and high SNAr reactivity of Methyl 6-fluoro-5-methylpyridine-3-carboxylate make it a highly effective starting material for parallel synthesis and combinatorial library generation. Its ability to react cleanly with diverse amine nucleophiles at mild temperatures allows for the rapid generation of 6-amino-5-methylnicotinate derivatives without the need for bespoke catalytic optimization [1].

Agrochemical Active Ingredient Development

In the development of novel crop protection agents, the 5-methyl and 6-fluoro substitution pattern provides distinct physicochemical properties, including modulated lipophilicity and metabolic stability. The methyl ester facilitates scalable, cost-effective derivatization, bypassing the need for expensive coupling reagents required by the free acid, thus supporting process scale-up [2].

Synthesis of Complex Heterocyclic Scaffolds

The orthogonal reactivity of the C6-fluoro group and the C3-methyl ester allows for sequential, chemoselective functionalization. The rapid saponification kinetics of the methyl ester enable selective deprotection post-SNAr, minimizing degradation and streamlining the synthesis of multi-ring heterocyclic systems used in advanced materials and pharmaceuticals[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Lipophilicity profile distinctiveness
LogP-dependent permeability assay
Multi-Step Synthesis
Solid physical form and ester handle
Weighing reproducibility and reaction compatibility
Agrochemical Discovery
Fluorinated pyridine scaffold
Agrochemical efficacy screening

XLogP3

1.5

Wikipedia

Methyl 6-fluoro-5-methylpyridine-3-carboxylate

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